3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile
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Overview
Description
3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluoro-5-methylbenzyl chloride with ethylamine to form an intermediate, which is then reacted with methylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (3-Ethyl-2-fluoro-5-methylphenyl)(methyl)sulfane
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
3-[ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2S/c1-5-19(10-13(3)9-17)22(20,21)18(4)11-14-8-12(2)6-7-15(14)16/h6-8,13H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWYWHIGUWNNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)C#N)S(=O)(=O)N(C)CC1=C(C=CC(=C1)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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